Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate is a chemical compound belonging to the class of imidazo[1,2-a]pyridine derivatives. This compound is characterized by its unique structural features, which include a vinyl group and an acetate moiety attached to the imidazo-pyridine framework. The compound's Chemical Abstracts Service (CAS) number is 603310-64-1, and it has a molecular weight of 230.26 g/mol with the molecular formula .
Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate is synthesized from various precursors in organic chemistry. It falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structure. This classification is significant due to the diverse biological activities associated with imidazo-pyridine derivatives, including potential applications in medicinal chemistry .
The synthesis of ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate typically involves a cross-coupling reaction using palladium catalysts. One effective method includes the reaction of ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate with vinyltributyltin in a toluene solvent under nitrogen atmosphere at elevated temperatures (approximately 110°C for about 16 hours). The yield for this reaction can reach up to 55% .
Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate can participate in various chemical reactions:
The mechanism of action for ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate involves its interaction with biological targets at the molecular level. Compounds in this class have been studied for their ability to inhibit specific enzymes or receptors involved in various cellular processes. For instance, they may affect pathways related to cell proliferation and apoptosis by modulating cyclin-dependent kinases or other signaling molecules .
While specific physical properties such as density and boiling point are not readily available for ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate, it is known that compounds in this class generally exhibit moderate solubility in organic solvents.
The chemical properties include:
Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate has several potential applications:
Imidazo[1,2-a]pyridine represents a privileged scaffold in medicinal chemistry due to its exceptional versatility in interacting with biological targets. This bicyclic heterocycle combines the electronic properties of imidazole with the spatial geometry of pyridine, creating a unique pharmacophore capable of diverse non-covalent interactions. The scaffold's significance is evidenced by its presence in FDA-approved drugs such as the sedative Zolpidem and the anxiolytic Alpidem, which exploit its ability to bind CNS receptors with high affinity [2] [8].
The scaffold's structural plasticity allows extensive functionalization at multiple positions (C2, C3, C6, and C8), enabling fine-tuning of pharmacokinetic properties. Positional modifications impact electron distribution across the fused ring system, altering dipole moments and hydrogen-bonding capacity. For instance, electron-donating groups at C6 enhance π-stacking interactions with aromatic amino acid residues, while substitutions at C3 influence molecular conformation and binding pocket accessibility [5] [8]. Quantum mechanical studies reveal the scaffold's inherent dipole moment (3.5-4.5 Debye) facilitates interactions with polar enzyme pockets, contributing to its frequent occurrence in kinase inhibitors like the anticancer agent Ponatinib [2] [7].
Table 1: Therapeutic Agents Featuring Imidazo[1,2-a]pyridine Core
Compound | Therapeutic Application | Key Structural Features |
---|---|---|
Zolpidem | Insomnia treatment | 2-Methyl-6-phenylimidazo[1,2-a]pyridine |
Alpidem | Anxiolytic | 6-Chloro-2-phenyl derivative |
Olprinone | Cardiotonic agent | 1,2-Dihydro-5-imidazopyridinone |
Telacebec (Q203) | Antitubercular (Phase II) | 3-Cycloalkylacetamide substitution |
STAT3 inhibitors | Anticancer leads | C3-acetate with vinyl functionality |
The introduction of acetate functionalities at the C3 position significantly enhances the scaffold's drug-like properties through multifaceted mechanisms. Ethyl acetate groups confer optimal lipophilicity profiles (logP 1.5-2.5), balancing membrane permeability and aqueous solubility—properties critical for oral bioavailability. This substituent serves as a versatile synthetic handle for further derivatization via hydrolysis, transesterification, or amide coupling, enabling rapid generation of structure-activity relationships (SAR) [5] [8].
In anticancer applications, C3-acetate derivatives demonstrate enhanced target engagement with oncologically relevant proteins. Molecular docking studies reveal the carbonyl oxygen forms critical hydrogen bonds with STAT3's SH2 domain (Lys609, Ser611), while the ethoxy group engages in hydrophobic interactions with Pro639 [7]. The electron-withdrawing nature of the acetate moiety (-σI = 0.30, -σR = 0.17) polarizes the imidazo[1,2-a]pyridine system, increasing hydrogen bond acceptance at N1 and strengthening interactions with biological targets. For STAT3 inhibitors, acetate-containing derivatives show 5-10 fold potency improvements (IC50 0.15-0.7 μM) over their carboxylate or carboxamide counterparts in cell-free assays [7].
Metabolically, the ethyl acetate group demonstrates superior hepatic stability compared to methyl esters, with human microsomal half-lives extending from 12.2 minutes to >40 minutes in optimized derivatives. This stability stems from steric hindrance of the ethyl group against esterase-mediated hydrolysis [7]. Additionally, the acetate's conformational flexibility allows adaptation to binding pockets with varied geometries, as evidenced by its dual activity in both kinase and GPCR targets [2] [5].
Table 2: Bioactivity Modulation by C3 Substituents in Imidazo[1,2-a]pyridines
C3 Substituent | logP | STAT3 IC50 (μM) | Microsomal t½ (min) | Key Interactions |
---|---|---|---|---|
-H | 1.2 | >10 | >60 | None |
-COOCH₃ (methyl ester) | 0.9 | 2.3 | 8.5 | Weak H-bonding |
-COOCH₂CH₃ (ethyl ester) | 1.5 | 0.7 | 12.2 | H-bond: Lys609, Ser611 |
-COOH (acid) | -0.2 | 5.1 | >60 | Ionic bond: Arg423 |
-CONH₂ (amide) | 0.3 | 3.8 | >60 | H-bond: Asn647 |
The strategic incorporation of a vinyl moiety at the C6 position creates a multifunctional handle that significantly expands the compound's therapeutic potential. This unsaturated group introduces controlled planar rigidity while maintaining synthetic versatility for late-stage modifications via click chemistry, hydrofunctionalization, or polymerization. The vinyl group's electron density (π-bond energy ~65 kcal/mol) enables radical addition reactions, making it valuable for covalent inhibitor design targeting cysteine residues in enzymes like kinases and phosphatases [5] [7].
Spectroscopic analyses reveal the vinyl group's profound influence on electronic redistribution across the heterocyclic system. Nuclear magnetic resonance (NMR) studies show significant deshielding of C3 protons (Δδ +0.45 ppm) due to the electron-withdrawing conjugation effect, while density functional theory (DFT) calculations predict a 15-20% increase in molecular dipole moment compared to non-vinylated analogs [3]. This enhanced polarity improves solvation in biological matrices and strengthens target binding through dipole-dipole interactions.
The vinyl group's conformational dynamics allow optimal positioning within hydrophobic binding pockets. In anticancer derivatives, molecular dynamics simulations demonstrate the vinyl moiety's ability to occupy subpockets lined by Leu678, Met662, and Phe714 in STAT3, forming π-alkyl interactions that contribute 30-40% of total binding energy [7]. Additionally, the vinyl group serves as a metabolic resistance element—its sp²-hybridized carbons reduce susceptibility to cytochrome P450 oxidation compared to alkyl chains, addressing the metabolic instability observed in earlier STAT3 inhibitors (t½ extension from 12.2 to 28.5 minutes) [7].
Table 3: Applications of Vinyl-Functionalized Heterocycles in Medicinal Chemistry
Vinyl Position | Biological Targets | Key Advantages | Design Strategies |
---|---|---|---|
C6 of imidazo[1,2-a]pyridine | STAT3, JAK2, EGFR kinases | Enhanced dipole moment; π-alkyl interactions | Covalent inhibition; Prodrug activation |
C2 of quinoline | Tubulin; Topoisomerases | Conformational constraint | Photoaffinity labeling |
C5 of pyrimidine | DHFR; Thymidylate synthase | Radical polymerization for drug delivery | Polymer-drug conjugates |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: